Cas no 2228614-85-3 (2-(2,3-dichlorophenyl)-2-methoxypropan-1-amine)

2-(2,3-Dichlorophenyl)-2-methoxypropan-1-amine is a chiral amine compound featuring a dichlorophenyl moiety and a methoxy-substituted propanamine backbone. Its structural characteristics make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules with potential central nervous system activity. The presence of the 2,3-dichlorophenyl group enhances lipophilicity, which may influence binding affinity in receptor-targeted applications. The methoxy and amine functionalities provide sites for further derivatization, enabling versatile modifications for structure-activity studies. This compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research applications, ensuring reproducibility in synthetic and medicinal chemistry workflows.
2-(2,3-dichlorophenyl)-2-methoxypropan-1-amine structure
2228614-85-3 structure
Product Name:2-(2,3-dichlorophenyl)-2-methoxypropan-1-amine
CAS No:2228614-85-3
MF:C10H13Cl2NO
MW:234.122320890427
CID:6290722
PubChem ID:165700395
Update Time:2025-06-22

2-(2,3-dichlorophenyl)-2-methoxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dichlorophenyl)-2-methoxypropan-1-amine
    • EN300-1992610
    • 2228614-85-3
    • Inchi: 1S/C10H13Cl2NO/c1-10(6-13,14-2)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3
    • InChI Key: RJAXFEMJKNMGBO-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(C)(CN)OC)Cl

Computed Properties

  • Exact Mass: 233.0374194g/mol
  • Monoisotopic Mass: 233.0374194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-(2,3-dichlorophenyl)-2-methoxypropan-1-amine

2-(2,3-Dichlorophenyl)-2-methoxypropan-1-amine: A Comprehensive Overview

The compound 2-(2,3-dichlorophenyl)-2-methoxypropan-1-amine, identified by the CAS number No. 2228614-85-3, is a chemically synthesized organic compound with a unique structure and diverse applications. This compound has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science due to its versatile properties and potential for further functionalization. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and applications in greater depth.

2-(2,3-Dichlorophenyl)-2-methoxypropan-1-amine is characterized by its substituted phenyl group, which introduces electronic and steric effects that influence its reactivity and selectivity in various chemical reactions. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring imparts aromatic stability while also enhancing the compound's ability to participate in electrophilic aromatic substitution reactions. The methoxy group at the 2-position of the propanamine backbone adds a layer of complexity to the molecule's electronic properties, making it a valuable substrate for further modifications.

Recent studies have focused on optimizing the synthesis of No. 2228614-85-3 through environmentally friendly methodologies. Traditional approaches often involve multi-step processes with harsh reaction conditions, but modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have shown promise in improving yield and reducing waste. For instance, researchers have employed palladium-catalyzed coupling reactions to construct the aryl-propanamine framework with high efficiency.

The pharmacological potential of No. 2228614-85-3 has been explored in several preclinical studies. Its ability to modulate key biological targets, such as protein kinases and receptors, has positioned it as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Computational modeling techniques have been instrumental in predicting its binding affinities and selectivity profiles, guiding further optimization efforts.

In addition to its pharmaceutical applications, No. 2228614-85-3 has found utility in agrochemicals as a precursor for bioactive molecules with pest-control properties. Its ability to undergo diverse transformations makes it a valuable intermediate in the synthesis of fungicides and herbicides with improved efficacy and reduced environmental impact.

Environmental considerations have also come into play with recent research focusing on the degradation pathways of No. 2228614-85-3 under various conditions. Understanding its persistence in different ecosystems is crucial for assessing its potential risks and ensuring sustainable use. Advanced analytical techniques such as LC-MS/MS have been employed to monitor its fate in aquatic environments, providing insights into its biodegradation mechanisms.

In conclusion, No. 2228614-85-3, or No. 00000000, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple industries. As research continues to uncover new facets of this compound's properties and behaviors, it is poised to play an increasingly important role in advancing scientific innovation while maintaining eco-friendly practices.

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